N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is also referred to as Leflunomide Impurity H or Teriflunomide Impurity H .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with cyanoacetic acid under specific conditions. One common method includes the use of isopropyl alcohol as a solvent, followed by the addition of water to precipitate the product . The reaction is carried out at temperatures ranging from 20°C to 30°C, and the mixture is then cooled to 0°C to 10°C to facilitate crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis . This inhibition disrupts the production of nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: An immunosuppressive drug used to treat rheumatoid arthritis.
Teriflunomide: An active metabolite of Leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of a cyano group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)15-9-3-2-7(5-14)4-8(9)10(11,12)13/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFBGHKUUCGSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371566 | |
Record name | N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-96-0 | |
Record name | N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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